molecular formula C13H16BrN3OS B5580146 N'-(3-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide

N'-(3-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide

Cat. No.: B5580146
M. Wt: 342.26 g/mol
InChI Key: IIGZIFCZSVJBSP-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is a useful research compound. Its molecular formula is C13H16BrN3OS and its molecular weight is 342.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.01975 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity Studies

Antioxidants play a crucial role in mitigating oxidative stress in biological systems, with implications for food engineering, medicine, and pharmacy. A review by Munteanu and Apetrei (2021) on analytical methods for determining antioxidant activity highlights the importance of understanding the antioxidant capacity of compounds through various tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP. These methods are essential for assessing the kinetics or equilibrium state of antioxidant reactions, providing a foundation for studying compounds like N'-(3-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide (Munteanu & Apetrei, 2021).

Adsorption and Removal of Toxic Metals

The adsorption properties of clay minerals like kaolinite and montmorillonite have been reviewed for their capacity to remove heavy metals from aqueous solutions (Bhattacharyya & Gupta, 2008). This study underscores the potential for using similar compounds in environmental cleanup and pollution control (Bhattacharyya & Gupta, 2008).

Enzyme Inhibition for Pollutant Degradation

Husain and Husain (2007) reviewed the application of redox mediators in enhancing the degradation efficiency of recalcitrant organic pollutants by enzymes. This research highlights the potential of designing compounds for environmental remediation through enzyme-catalyzed reactions (Husain & Husain, 2007).

Photoaffinity Labeling for Structural Biology

Vodovozova (2007) discussed the application of photoaffinity labeling in structural biology, which involves using photoreactive probes to study the interaction between biomolecules. This technique could be relevant for investigating the binding properties of compounds like this compound with biological targets (Vodovozova, 2007).

Properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3OS/c14-12-3-1-2-11(8-12)9-15-16-13(18)10-17-4-6-19-7-5-17/h1-3,8-9H,4-7,10H2,(H,16,18)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGZIFCZSVJBSP-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)NN=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1CC(=O)N/N=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.